molecular formula C83H162ClN2O10P B608590 Lipofectin CAS No. 128835-92-7

Lipofectin

Katalognummer: B608590
CAS-Nummer: 128835-92-7
Molekulargewicht: 1414.6 g/mol
InChI-Schlüssel: BZFPNVBHFRTHMC-JVDGDQOCSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lipofectin is a widely used transfection reagent, primarily employed for the delivery of DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts. It is particularly recommended for the transfection of endothelial cells. This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lipofectin is synthesized by combining the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) with dioleoyl phosphatidylethanolamine (DOPE) in a 1:1 weight ratio. The mixture is dissolved in membrane-filtered water to form liposomes .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of DOTMA and DOPE, followed by their combination in a controlled environment to ensure the formation of stable liposomes. The process includes rigorous quality control measures to ensure the absence of microbial contamination and the functional efficacy of the reagent .

Analyse Chemischer Reaktionen

Types of Reactions: Lipofectin primarily undergoes complexation reactions with nucleic acids. The cationic lipid component interacts with the negatively charged phosphate backbone of DNA or RNA, forming stable lipoplexes.

Common Reagents and Conditions:

    Reagents: DNA, RNA, oligonucleotides, Opti-MEM I Reduced Serum Medium.

    Conditions: this compound and nucleic acids are typically mixed in serum-free medium to form complexes.

Major Products Formed: The primary product of these reactions is the lipoplex, a complex of this compound and nucleic acids, which facilitates the delivery of genetic material into cells .

Wissenschaftliche Forschungsanwendungen

Gene Delivery

Lipofectin is primarily known for its ability to facilitate the transfection of DNA and RNA into cells. It is particularly effective in delivering plasmid DNA and small interfering RNA (siRNA) across a wide range of cell lines, including difficult-to-transfect primary cells.

  • Transfection Efficiency : Studies have shown that this compound achieves high transfection efficiency in various mammalian cell types. For instance, in a comparative study involving primary human umbilical vein endothelial cells, Lipofectamine 2000 (a derivative of this compound) demonstrated superior transfection rates compared to other reagents, achieving over 70% efficiency with minimal cytotoxicity .
Cell TypeTransfection ReagentEfficiency (%)
Human Umbilical Vein Endothelial CellsLipofectamine 200070
Mouse Embryonic FibroblastsLipofectamine 300040
Neural Stem CellsLipofectamine Stem>80

Gene Editing Applications

With the advent of CRISPR-Cas9 technology, this compound has found a crucial role in gene editing applications. It is utilized to deliver CRISPR components, including guide RNA and Cas9 protein, into target cells.

  • Case Study : A recent study highlighted the use of Lipofectamine 3000 for co-delivery of Cas9 ribonucleoprotein complexes and donor DNA templates into induced pluripotent stem cells (iPSCs). The results indicated a significant increase in gene editing efficiency compared to electroporation methods .

Vaccine Development

This compound is also employed in the development of mRNA vaccines. Its ability to encapsulate and deliver mRNA effectively makes it a valuable tool in vaccine research.

  • Application Example : In preclinical studies for COVID-19 vaccines, Lipofectamine was used to deliver mRNA encoding viral proteins into dendritic cells, leading to robust immune responses in animal models .

Delivery of Therapeutic Agents

Beyond nucleic acids, this compound has been explored for the delivery of therapeutic agents such as proteins and peptides.

  • Research Findings : A study investigated the co-delivery of a cell-penetrating peptide with Lipofectamine to enhance the catalytic activity of a DNAzyme. The findings demonstrated that combining these agents significantly improved therapeutic efficacy .

Comparative Performance

This compound's performance can be compared with other transfection methods such as electroporation and polymer-based systems.

MethodCell TypeTransfection Efficiency (%)
ElectroporationMouse Embryonic Fibroblasts40
LipofectamineMouse Embryonic Fibroblasts44
PolyethylenimineVarious Cell LinesVaries

Wirkmechanismus

Lipofectin exerts its effects through the formation of lipoplexes with nucleic acids. The cationic lipid component of this compound interacts with the negatively charged nucleic acids, forming stable complexes. These complexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of nucleic acids into the cytoplasm, where they can exert their intended effects, such as gene expression or gene silencing .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Lipofectin: this compound is unique due to its specific formulation of DOTMA and DOPE, which provides a balance of transfection efficiency and cell viability. It is particularly effective for the transfection of endothelial cells and has been shown to work well in combination with other reagents for the transfection of difficult-to-transfect cells .

Eigenschaften

CAS-Nummer

128835-92-7

Molekularformel

C83H162ClN2O10P

Molekulargewicht

1414.6 g/mol

IUPAC-Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride

InChI

InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-;

InChI-Schlüssel

BZFPNVBHFRTHMC-JVDGDQOCSA-M

SMILES

O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-]

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lipofectin; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.